molecular formula C14H16N2O4S2 B5810159 4-methyl-N-{4-[(methylsulfonyl)amino]phenyl}benzenesulfonamide CAS No. 98187-63-4

4-methyl-N-{4-[(methylsulfonyl)amino]phenyl}benzenesulfonamide

Cat. No. B5810159
CAS RN: 98187-63-4
M. Wt: 340.4 g/mol
InChI Key: QXPKCKBPHISPTO-UHFFFAOYSA-N
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Description

4-methyl-N-{4-[(methylsulfonyl)amino]phenyl}benzenesulfonamide, commonly known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in gene expression by regulating the acetylation of histone proteins. MS-275 has been extensively studied for its potential as a therapeutic agent in cancer treatment and other diseases.

Mechanism of Action

MS-275 works by inhibiting the activity of 4-methyl-N-{4-[(methylsulfonyl)amino]phenyl}benzenesulfonamide enzymes, which leads to an increase in the acetylation of histone proteins. This, in turn, leads to changes in gene expression, including the activation of tumor suppressor genes and the inhibition of oncogenes. MS-275 has also been shown to affect the acetylation of non-histone proteins, including transcription factors and signaling molecules.
Biochemical and Physiological Effects:
MS-275 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate immune responses. MS-275 has also been shown to affect the expression of genes involved in cell cycle regulation, DNA repair, and stress responses.

Advantages and Limitations for Lab Experiments

One advantage of using MS-275 in lab experiments is its specificity for 4-methyl-N-{4-[(methylsulfonyl)amino]phenyl}benzenesulfonamide enzymes, which allows for targeted modulation of gene expression. However, MS-275 has been shown to have off-target effects on other enzymes and proteins, which can complicate data interpretation. Additionally, the optimal concentration and duration of MS-275 treatment can vary depending on the cell type and experimental conditions.

Future Directions

There are several potential future directions for research on MS-275. One area of interest is the development of combination therapies that incorporate MS-275 with other drugs or treatment modalities. MS-275 has also been studied for its potential use in epigenetic reprogramming and cellular differentiation. Finally, further research is needed to better understand the off-target effects of MS-275 and to develop more specific 4-methyl-N-{4-[(methylsulfonyl)amino]phenyl}benzenesulfonamide inhibitors.

Synthesis Methods

The synthesis of MS-275 involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminophenyl methyl sulfone in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified using chromatography techniques to obtain the final compound.

Scientific Research Applications

MS-275 has been studied extensively for its potential as a therapeutic agent in cancer treatment. It has been shown to induce apoptosis (cell death) and inhibit the growth of various cancer cell lines, including leukemia, breast cancer, and prostate cancer. MS-275 has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[4-(methanesulfonamido)phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c1-11-3-9-14(10-4-11)22(19,20)16-13-7-5-12(6-8-13)15-21(2,17)18/h3-10,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPKCKBPHISPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358593
Record name Benzenesulfonamide, 4-methyl-N-[4-[(methylsulfonyl)amino]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonamide, 4-methyl-N-[4-[(methylsulfonyl)amino]phenyl]-

CAS RN

98187-63-4
Record name Benzenesulfonamide, 4-methyl-N-[4-[(methylsulfonyl)amino]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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